(E)-タモキシフェン

概要

説明

(E)-Tamoxifen is a nonsteroidal selective estrogen receptor modulator that is widely used in the treatment of hormone receptor-positive breast cancer. It is known for its ability to bind to estrogen receptors, thereby inhibiting the proliferative actions of estrogen on mammary tissue. This compound has been a cornerstone in breast cancer therapy for several decades due to its efficacy in reducing the risk of cancer recurrence and improving survival rates.

科学的研究の応用

(E)-Tamoxifen has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies of selective estrogen receptor modulators.

Biology: Employed in research on estrogen receptor signaling pathways and their role in cell proliferation.

Medicine: Extensively used in clinical trials for breast cancer treatment and prevention.

Industry: Utilized in the development of new therapeutic agents targeting hormone receptor-positive cancers.

作用機序

Target of Action

Tamoxifen is a selective estrogen receptor modulator (SERM) used to treat estrogen receptor positive breast cancer . The primary targets of Tamoxifen are the estrogen receptors (ERα and/or β) . These receptors play a crucial role in the growth and development of breast cancer cells .

Mode of Action

Tamoxifen acts as an antagonist or agonist of estrogen, depending on the target species . It competes with estradiol (E2) at the receptor site, blocking the promotional role of E2 in breast cancer . It can form a stable complex with the estrogen receptor and transport into the nucleus to prevent chromosome gene opening and inhibit the growth and development of cancer cells .

Biochemical Pathways

Tamoxifen requires enzymatic activation by cytochrome P450 (CYP) enzymes for the formation of active metabolites 4-hydroxytamoxifen and endoxifen . The polymorphic CYP2D6 is the key enzyme in this biotransformation . Genetic variants and drug interaction by CYP2D6 inhibitors influence the plasma concentrations of active tamoxifen metabolites .

Pharmacokinetics

Tamoxifen’s pharmacokinetics is influenced by cytochrome P450 genetic polymorphisms. Polymorphisms in the CYP2D6 gene, and to a lesser degree in the CYP3A4 gene, influence tamoxifen metabolism resulting in variation in tamoxifen metabolites . Older patients have significantly higher concentrations of tamoxifen and its demethylated metabolites, independent of CYP2D6 or CYP3A4 gene polymorphisms .

Result of Action

Tamoxifen blocks growth in cancer cells, providing protection for many patients . It appears to act like estrogen in bone cells, actually providing the proper signals for bone maintenance . It has a range of effects, sometimes blocking the action of the receptor, but other times actually activating it .

生化学分析

Biochemical Properties

(E)-Tamoxifen interacts with various enzymes, proteins, and other biomolecules. The primary target of (E)-Tamoxifen is the estrogen receptor (ER). By binding to ERs, (E)-Tamoxifen prevents estrogen from binding to these receptors, thereby inhibiting the growth of cancer cells that require estrogen for proliferation .

Cellular Effects

(E)-Tamoxifen has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, (E)-Tamoxifen can inhibit the PI3K/Akt/mTOR pathway, a critical cell signaling pathway involved in cell growth, proliferation, and survival . It also affects gene expression by modulating the activity of various transcription factors .

Molecular Mechanism

The molecular mechanism of (E)-Tamoxifen involves its binding to the estrogen receptor, leading to a conformational change in the receptor. This change prevents estrogen from binding to the receptor and subsequently inhibits the transcription of estrogen-responsive genes. Additionally, (E)-Tamoxifen-bound estrogen receptors can sequester coactivator proteins, further inhibiting estrogen-responsive gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (E)-Tamoxifen can change over time. Initially, (E)-Tamoxifen acts as an antagonist of the estrogen receptor. With prolonged exposure, cells may adapt to the presence of (E)-Tamoxifen, leading to changes in cellular responses .

Dosage Effects in Animal Models

In animal models, the effects of (E)-Tamoxifen can vary with different dosages. Lower doses of (E)-Tamoxifen can effectively block the effects of estrogen, while higher doses may have additional effects, such as inducing apoptosis in cancer cells .

Metabolic Pathways

(E)-Tamoxifen is metabolized primarily in the liver by the cytochrome P450 enzymes, including CYP3A4 and CYP2D6. The metabolites of (E)-Tamoxifen, such as 4-hydroxytamoxifen and endoxifen, also have potent anti-estrogenic properties .

Transport and Distribution

(E)-Tamoxifen and its metabolites are distributed throughout the body and can accumulate in various tissues, particularly fatty tissues due to their lipophilic nature. They can also bind to plasma proteins, such as albumin and lipoproteins, for transport in the blood .

Subcellular Localization

(E)-Tamoxifen and its metabolites primarily localize in the nucleus of cells where they bind to estrogen receptors. This nuclear localization is critical for (E)-Tamoxifen’s mechanism of action as it allows the drug to directly interfere with the transcription of estrogen-responsive genes .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Tamoxifen typically involves the following steps:

Grignard Reaction: The initial step involves the reaction of 4-bromoanisole with magnesium in dry ether to form the Grignard reagent.

Coupling Reaction: The Grignard reagent is then coupled with 1-(2-dimethylaminoethoxy)-2-phenyl-1-butene in the presence of a catalyst such as copper(I) iodide.

Isomerization: The resulting mixture contains both (E) and (Z) isomers of Tamoxifen. The (E)-isomer is selectively crystallized out using solvents like methanol.

Industrial Production Methods: In industrial settings, the production of (E)-Tamoxifen is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Large-scale Grignard Reaction: Conducted in stainless steel reactors with automated control systems to maintain optimal reaction conditions.

Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain high-purity (E)-Tamoxifen.

化学反応の分析

Types of Reactions: (E)-Tamoxifen undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide.

Reduction: Reduction of (E)-Tamoxifen can be achieved using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring, using reagents like sodium methoxide.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Methoxy-substituted derivatives.

類似化合物との比較

Raloxifene: Another selective estrogen receptor modulator used in the prevention of osteoporosis and breast cancer.

Toremifene: Similar to (E)-Tamoxifen but with a different side chain, used in the treatment of metastatic breast cancer.

Fulvestrant: A selective estrogen receptor degrader that binds to estrogen receptors and accelerates their degradation.

Uniqueness of (E)-Tamoxifen: (E)-Tamoxifen is unique due to its dual role as an estrogen receptor antagonist in breast tissue and an agonist in other tissues such as bone and liver. This dual action makes it particularly effective in reducing the risk of breast cancer recurrence while also providing beneficial effects on bone density and lipid profiles.

生物活性

(E)-Tamoxifen, a selective estrogen receptor modulator (SERM), is widely recognized for its role in the treatment and prevention of estrogen receptor-positive breast cancer. This article delves into its biological activity, examining its mechanisms of action, therapeutic efficacy, and recent research findings.

Tamoxifen exerts its effects primarily through its interaction with estrogen receptors (ERs), specifically ERα and ERβ. As an antagonist in breast tissue, it inhibits the proliferative effects of estrogen, thereby reducing tumor growth. However, it can act as an agonist in other tissues such as the uterus and bone, leading to complex biological outcomes.

- Binding Affinity : Tamoxifen and its active metabolite, 4-hydroxytamoxifen, exhibit high binding affinity for ERs. Studies have shown that modifications to the tamoxifen structure can enhance this binding affinity and antiestrogenic activity .

Clinical Efficacy

Tamoxifen is primarily used in postmenopausal women with ER-positive breast cancer. The Early Breast Cancer Trialists' Collaborative Group (EBCTCG) meta-analyses have demonstrated that five years of adjuvant tamoxifen significantly reduces breast cancer mortality rates . Continuing treatment for up to ten years further enhances these benefits, particularly in women with ER-positive disease.

Table 1: Summary of Clinical Trials on Tamoxifen

| Study Name | Duration | Population | Outcome |

|---|---|---|---|

| ATLAS Trial | 10 years | 12,894 women with early breast cancer | Reduced recurrence risk in ER-positive patients |

| PATHWAY Trial | N/A | HR+/HER2− advanced breast cancer | Improved progression-free survival with palbociclib plus tamoxifen |

Anticancer Activity Beyond Estrogen Receptor Modulation

Recent studies have highlighted the ER-independent mechanisms through which tamoxifen induces apoptosis in cancer cells. For instance, tamoxifen has been shown to increase intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death . This suggests that tamoxifen may have broader applications in treating various cancers beyond those driven by estrogen.

Case Studies

- Long-term Effects : A study involving 12,894 women demonstrated that continuing tamoxifen treatment for ten years significantly reduced the risk of recurrence among those with ER-positive tumors. The findings indicated that this extended therapy could lead to a 30% reduction in recurrence rates compared to stopping at five years .

- Combination Therapies : The PATHWAY trial investigated the combination of palbociclib (a CDK4/6 inhibitor) with tamoxifen in advanced breast cancer patients. Results showed a median progression-free survival of 29.5 months for the combination therapy compared to 12.7 months for tamoxifen alone, indicating enhanced efficacy through combination strategies .

Recent Research Findings

Recent investigations into novel tamoxifen analogs have revealed compounds with enhanced binding affinities and antiestrogenic properties. For example, derivatives designed to modify the ether functional group have shown promising results against MCF-7 cell proliferation while maintaining substantial antiestrogenic activity .

Table 2: Biological Activity of Tamoxifen Derivatives

| Compound | Binding Affinity (ERα) | Anti-Proliferative Activity |

|---|---|---|

| 4-Hydroxytamoxifen | High | Strong |

| Novel Analog A | Higher than Tamoxifen | Moderate |

| Novel Analog B | Similar to 4-Hydroxytamoxifen | Strong |

特性

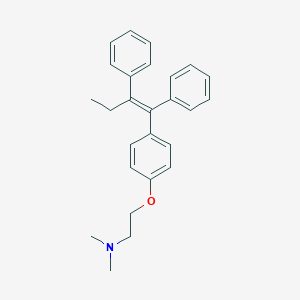

IUPAC Name |

2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKANXQFJJICGDU-OCEACIFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317495 | |

| Record name | (E)-Tamoxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13002-65-8 | |

| Record name | (E)-Tamoxifen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13002-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-Tamoxifen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013002658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-Tamoxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | {2-[3-(1,2-Diphenyl-but-1-enyl)-phenoxy]ethyl}-dimethyl-amin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAMOXIFEN, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56SY0DIL6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。